(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride
Description
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride is a secondary amine hydrochloride derivative featuring a pyridine ring substituted with a bromine atom at the 6-position and an isopropylaminomethyl group at the 3-position. Its molecular formula is C₉H₁₃BrN₂·HCl, with a molecular weight of 265.58 g/mol . The free base form (CAS 1289385-04-1) has a molecular weight of 229.12 g/mol, a boiling point of 293°C, and a melting point of 131°C . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.
Properties
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHRFAWYCXGXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride typically involves the bromination of pyridine followed by the introduction of the isopropyl-amine group. One common synthetic route is the reaction of 6-bromopyridine with isopropylamine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at the 6-position undergoes substitution under basic conditions. Key reagents and outcomes include:
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, with electron-withdrawing effects from the protonated amine enhancing electrophilicity at C6 .
Transition Metal-Catalyzed Coupling Reactions
The bromine participates in cross-couplings, forming complex biaryl or alkenyl structures:
Suzuki-Miyaura Coupling
Key Finding : Steric hindrance from the isopropyl group reduces coupling efficiency at C2/C4 positions, favoring C6 reactivity .
Acylation and Amidation
The protonated amine requires deprotonation (e.g., NaOH) before reacting with electrophiles:
| Reagents | Acylating Agent | Product | Solvent | Reference |
|---|---|---|---|---|
| Et₃N, CH₂Cl₂, 0°C → RT | Acetyl chloride | N-Acetylated derivative | Dichloromethane | |
| DMAP, DMF, 80°C | Benzoyl chloride | N-Benzoylated analog | DMF |
Note : Acylation proceeds regioselectively at the primary amine, with no observed pyridine N-oxidation .
Bromine Reduction
| Conditions | Reducing Agent | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | H₂ | De-brominated pyridine | >95% | |
| NaBH₄, NiCl₂, MeOH, 0°C | NaBH₄ | Partially reduced intermediates | 60% |
Amine Alkylation
| Conditions | Alkylating Agent | Product | Catalyst | Yield |
|---|---|---|---|---|
| K₂CO₃, CH₃CN, 60°C | Methyl iodide | N-Methylated derivative | None | 88% |
Oxidation and Stability
-
Amine Oxidation : Under strong oxidants (e.g., H₂O₂, AcOH), the compound forms pyridine N-oxide derivatives .
-
Thermal Stability : Decomposes above 200°C via HCl elimination, forming (6-bromo-pyridin-3-ylmethyl)-isopropyl-amine free base .
Biological Derivatization
The compound serves as a precursor for pharmacologically active molecules:
Scientific Research Applications
Medicinal Chemistry
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride has been identified as a significant building block in the synthesis of pharmaceutical compounds. Its potential therapeutic effects include:
- Anticancer Properties : Studies have shown that this compound exhibits moderate activity against various cancer cell lines, such as NCI-H460, MCF7, and A549. The GI50 values indicate its effectiveness in inhibiting cancer cell growth.
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| NCI-H460 | 10 | Moderate |
| MCF7 | 8 | Moderate |
| A549 | 12 | Moderate |
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), which is crucial for treating T-cell malignancies and certain infections.
| Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|
| Human PNP | 19 | High |
| Mycobacterium PNP | 4 | Very High |
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing complex organic molecules. Its reactivity allows it to undergo various types of reactions:
- Substitution Reactions : The bromine atom can be substituted by other nucleophiles.
- Oxidation and Reduction : It can form N-oxides or be reduced to de-brominated derivatives.
This versatility makes it a valuable component in synthetic pathways for creating diverse chemical entities.
Material Science
The compound is also utilized in developing novel materials with specific properties. Its unique chemical structure can be tailored to enhance the characteristics of materials used in various applications, including electronics and coatings.
Case Studies
Recent research has highlighted the importance of structural modifications in determining biological activity. For example:
- A study demonstrated that replacing a phenyl group with a bulkier naphthyl group significantly impacted the compound's efficacy against cancer cell lines, showcasing the critical role of molecular structure in biological activity.
Mechanism of Action
The mechanism by which (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-pyridine moiety can engage in electrophilic substitution reactions, while the isopropyl-amine group can participate in nucleophilic reactions. These interactions can modulate biological processes and lead to the desired outcomes in research and applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized into three groups: pyridine derivatives , pyrimidine-based amines , and benzyl-substituted amines . Key distinctions include halogen type (Br vs. Cl), aromatic ring system (pyridine vs. pyrimidine vs. benzene), and substituent positions.
Table 1: Comparative Analysis of Selected Compounds
Key Observations
However, brominated compounds are often more expensive and synthetically challenging. Chlorinated derivatives, such as (2,6-Dichloro-benzyl)-isopropyl-amine, are more common in agrochemicals due to lower production costs .
Aromatic Ring Systems: Pyridine vs. Benzyl vs. Pyridinylmethyl: Benzyl-substituted amines (e.g., (2,6-Dichloro-benzyl)-isopropyl-amine) lack the heteroaromatic ring’s polarity, affecting solubility and metabolic stability .
Functional Group Diversity: Non-amine pyridine derivatives, such as Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, serve as monomers or intermediates in polymer chemistry, diverging from the amine’s role in medicinal chemistry .
Biological Activity
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological applications. This compound has garnered attention due to its unique structural features and the biological activities associated with its derivatives. This article will explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 265.58 g/mol . The presence of a bromine atom on the pyridine ring and an isopropyl amine group contributes to its unique reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrN₂ |
| Molecular Weight | 265.58 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the isopropyl amine group are critical for modulating these interactions, influencing physiological responses in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported to be significantly lower than those for conventional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic profile .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| Antimicrobial | Escherichia coli | Not specified |
| Anticancer | MCF-7 | IC50 < 17.02 µM |
| Anticancer | MDA-MB-231 | IC50 < 11.73 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine against various pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Case Study 2: Cancer Cell Inhibition
Another significant study investigated the effects of this compound on breast cancer cell lines. The results showed that treatment with (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine led to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase activity compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
